molecular formula C12H13NOS B8590801 3-(2-Phenyl-thiazol-4-yl)-propan-1-ol

3-(2-Phenyl-thiazol-4-yl)-propan-1-ol

Cat. No.: B8590801
M. Wt: 219.30 g/mol
InChI Key: VZFHFTMOOWZKGU-UHFFFAOYSA-N
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Description

3-(2-Phenyl-thiazol-4-yl)-propan-1-ol is a heterocyclic compound featuring a thiazole core substituted with a phenyl group at the 2-position and a propanol chain at the 4-position. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, imparts unique electronic properties, while the propanol moiety enhances solubility in polar solvents. However, detailed experimental data on its synthesis, physicochemical properties, and applications remain sparse in the literature.

Properties

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

3-(2-phenyl-1,3-thiazol-4-yl)propan-1-ol

InChI

InChI=1S/C12H13NOS/c14-8-4-7-11-9-15-12(13-11)10-5-2-1-3-6-10/h1-3,5-6,9,14H,4,7-8H2

InChI Key

VZFHFTMOOWZKGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CCCO

Origin of Product

United States

Comparison with Similar Compounds

3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)propan-1-ol

  • Structure: The thiazole ring is substituted with a trifluoromethylphenyl group at the 4-position and a propanol chain at the 2-position .
  • Molecular Formula: C₁₃H₁₂F₃NOS vs. C₁₂H₁₂N₂OS (target compound).
  • Molar mass: 287.3 g/mol (vs. ~236.3 g/mol for the target compound).
  • Implications : The CF₃ group may improve binding affinity in drug-receptor interactions compared to the phenyl group in the target compound.

1-(2-Hydroxyphenyl)-3-[3-(2,4-dimethyl-thiazol-5-yl)-1-(4-fluoro-phenyl)-1H-pyrazol-4-yl]-propenone

  • Structure: Combines a thiazole ring (with methyl substituents) with a pyrazole and propenone group .
  • Key Differences: Presence of a conjugated propenone group increases electrophilicity, enabling Michael addition reactions. The pyrazole-thiazole hybrid structure expands π-conjugation, relevant for optoelectronic applications.
  • Synthesis: Prepared via Claisen-Schmidt condensation (ethanol/KOH, 48 hours), contrasting with the target compound’s likely nucleophilic substitution or cyclization pathways.

4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one

  • Structure : Benzothiazole fused with pyrazol-3-one and a propynyl group .
  • Key Differences :
    • Benzothiazole’s extended aromatic system enhances UV absorption and fluorescence properties.
    • The propynyl group introduces alkyne reactivity (e.g., click chemistry applications).

1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone

  • Structure: Thiazole with amino, methyl, and acetyl substituents .
  • Key Differences: The acetyl group at the 5-position increases electrophilicity for nucleophilic attacks. Amino group enables hydrogen bonding, improving solubility in aqueous media.
  • Toxicity: Limited data available, highlighting a common gap in safety profiles for thiazole derivatives.

Physicochemical and Structural Comparisons

Property 3-(2-Phenyl-thiazol-4-yl)-propan-1-ol 3-(4-(CF₃-phenyl)thiazol-2-yl)propan-1-ol 1-(2-Hydroxyphenyl)-propenone Derivative
Molecular Formula C₁₂H₁₂N₂OS C₁₃H₁₂F₃NOS C₂₄H₂₀FN₃O₂S
Molar Mass (g/mol) ~236.3 287.3 433.5
Key Functional Groups Thiazole, phenyl, propanol Thiazole, CF₃-phenyl, propanol Thiazole, pyrazole, propenone, fluoro-phenyl
Synthetic Route Likely cyclization or substitution Unreported Claisen-Schmidt condensation
Potential Applications Drug precursors, materials Bioactive molecules Optoelectronics, catalysis

Research Insights and Gaps

  • Spectroscopic Data : While NMR and MS data are available for analogues (e.g., ), the absence of such data for this compound limits comparative analysis.
  • Crystallography: highlights hydrogen bonding in a nitro-substituted analogue, suggesting the propanol group in the target compound may similarly influence crystal packing.

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